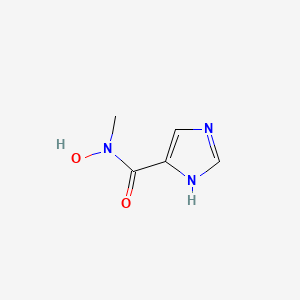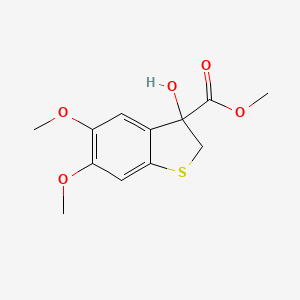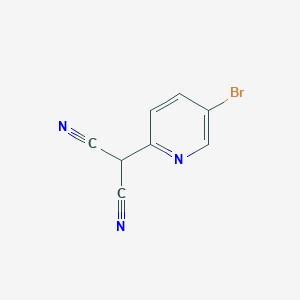
5-Bromo-2-(dicyanomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(dicyanomethyl)pyridine is an organic compound with the molecular formula C8H4BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a dicyanomethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dicyanomethyl)pyridine typically involves the bromination of 2-(dicyanomethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(dicyanomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
5-Bromo-2-(dicyanomethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(dicyanomethyl)pyridine involves its ability to participate in various chemical reactions. The bromine atom and the dicyanomethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a dimethoxymethyl group instead of a dicyanomethyl group.
5-Bromo-2-methylpyridine: Similar in structure but with a methyl group instead of a dicyanomethyl group.
Uniqueness
5-Bromo-2-(dicyanomethyl)pyridine is unique due to the presence of the dicyanomethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific chemical syntheses and applications.
Propriétés
Numéro CAS |
116195-82-5 |
|---|---|
Formule moléculaire |
C8H4BrN3 |
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H |
Clé InChI |
VFTDUVQHWCLDTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


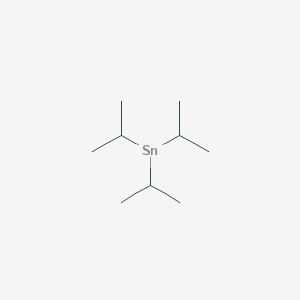

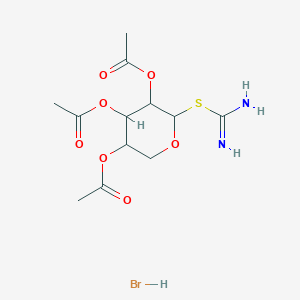

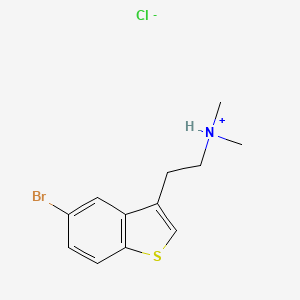
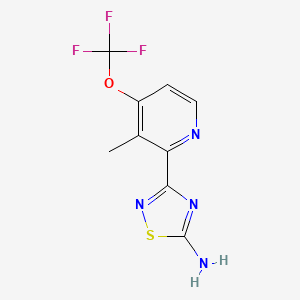

![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
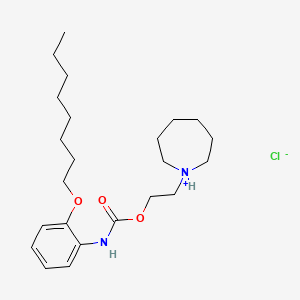
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)

